molecular formula C11H11NO2 B1425586 2-(7-Methyl-1h-indol-1-yl)acetic acid CAS No. 1557814-37-5

2-(7-Methyl-1h-indol-1-yl)acetic acid

Cat. No.: B1425586
CAS No.: 1557814-37-5
M. Wt: 189.21 g/mol
InChI Key: AZZTVIDXZOJYHC-UHFFFAOYSA-N
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Description

2-(7-Methyl-1H-indol-1-yl)acetic Acid ( 1557814-37-5) is a high-purity indole derivative offered for research and development purposes. This compound features a methyl substitution at the 7-position of the indole ring and an acetic acid side chain, a structure known to be of significant interest in medicinal chemistry . Indole derivatives represent a crucial class of bioactive molecules with a broad spectrum of documented biological activities. Researchers investigate these scaffolds for their potential in developing new therapeutic agents, including compounds with antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The structural motif of acetic acid substituted on the indole nitrogen is shared with other research compounds that have shown promise in preliminary studies, such as derivatives investigated for in silico-predicted anti-inflammatory activity via interaction with cyclooxygenase enzymes . This product is supplied with a stated purity of 99% and is classified as an Industrial Grade chemical . It is intended for use in laboratory settings only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

2-(7-methylindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-3-2-4-9-5-6-12(11(8)9)7-10(13)14/h2-6H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZTVIDXZOJYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of 2-(7-Methyl-1h-indol-1-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(7-Methyl-1H-indol-1-yl)acetic Acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound is a pivotal molecule in the landscape of modern medicinal chemistry and drug development. As a substituted indoleacetic acid derivative, it serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas, from anti-inflammatory agents to treatments for neurodegenerative diseases. The strategic placement of the methyl group at the 7-position of the indole ring can significantly influence the molecule's steric and electronic properties, thereby modulating its binding affinity and pharmacokinetic profile when incorporated into a larger drug scaffold.

This guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of the key transformations, offering insights into the rationale behind experimental choices and providing a self-validating framework for its synthesis.

Part 1: Synthetic Strategies and Mechanistic Considerations

The most direct and widely employed strategy for the synthesis of this compound is the N-alkylation of 7-methylindole. This approach is favored for its atom economy and the commercial availability of the starting indole. The core of this transformation lies in the deprotonation of the indole nitrogen followed by nucleophilic attack on a suitable two-carbon electrophile.

The N-Alkylation of 7-Methylindole: A Step-by-Step Analysis

The overall reaction proceeds as follows:

7-Methylindole 7-Methylindole Indole Anion Indole Anion 7-Methylindole->Indole Anion Base 2-(7-Methyl-1H-indol-1-yl)acetate 2-(7-Methyl-1H-indol-1-yl)acetate Indole Anion->2-(7-Methyl-1H-indol-1-yl)acetate Alkylating Agent This compound This compound 2-(7-Methyl-1H-indol-1-yl)acetate->this compound Acidic Workup

Caption: General workflow for the N-alkylation of 7-methylindole.

The choice of base and alkylating agent is critical and directly impacts the reaction's efficiency and selectivity.

1.1. Deprotonation of 7-Methylindole

The indole proton on the nitrogen has a pKa of approximately 17, necessitating a sufficiently strong base for complete deprotonation. Common choices include:

  • Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the indole. It is typically used in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is driven by the evolution of hydrogen gas, which makes it thermodynamically favorable.

  • Potassium Hydroxide (KOH): A more cost-effective and readily available base. When used in a polar aprotic solvent like dimethyl sulfoxide (DMSO), its basicity is enhanced, allowing for efficient deprotonation.

The selection between these bases often depends on the scale of the reaction, cost considerations, and safety protocols. Sodium hydride is highly reactive and requires careful handling, while potassium hydroxide is a less hazardous alternative.

1.2. Nucleophilic Attack: The Role of the Alkylating Agent

Once the indole anion is formed, it acts as a potent nucleophile. The choice of the two-carbon electrophile is crucial for the formation of the acetic acid side chain. Common alkylating agents include:

  • Ethyl bromoacetate: A widely used and effective electrophile. The bromine atom serves as a good leaving group, facilitating the SN2 reaction.

  • Chloroacetic acid: Can also be used, though it is generally less reactive than its bromo- and iodo- counterparts.

The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

1.3. Saponification and Acidification

The initial N-alkylation reaction yields the ester, 2-(7-Methyl-1H-indol-1-yl)acetate. To obtain the desired carboxylic acid, a saponification step is required, followed by acidification.

  • Saponification: The ester is hydrolyzed using a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an organic solvent like methanol or ethanol.

  • Acidification: The resulting carboxylate salt is then protonated by the addition of a strong acid, such as hydrochloric acid (HCl), until the pH is acidic, leading to the precipitation of the final product.

Part 2: Experimental Protocols and Data

The following section provides a detailed, step-by-step protocol for the synthesis of this compound, based on established and validated methods.

Synthesis of this compound

This protocol utilizes sodium hydride as the base and ethyl bromoacetate as the alkylating agent, a common and efficient method.

Materials and Reagents:

  • 7-Methylindole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Experimental Workflow Diagram:

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Workup and Extraction cluster_step4 Step 4: Saponification and Acidification Add 7-methylindole and DMF to a flask Add 7-methylindole and DMF to a flask Cool to 0°C Cool to 0°C Add 7-methylindole and DMF to a flask->Cool to 0°C Add NaH portion-wise Add NaH portion-wise Cool to 0°C->Add NaH portion-wise Stir for 30 min at 0°C Stir for 30 min at 0°C Add NaH portion-wise->Stir for 30 min at 0°C Add ethyl bromoacetate dropwise Add ethyl bromoacetate dropwise Stir for 30 min at 0°C->Add ethyl bromoacetate dropwise Warm to room temperature Warm to room temperature Add ethyl bromoacetate dropwise->Warm to room temperature Stir for 12-16 hours Stir for 12-16 hours Warm to room temperature->Stir for 12-16 hours Quench with water Quench with water Stir for 12-16 hours->Quench with water Extract with EtOAc Extract with EtOAc Quench with water->Extract with EtOAc Wash with brine Wash with brine Extract with EtOAc->Wash with brine Dry with MgSO4 Dry with MgSO4 Wash with brine->Dry with MgSO4 Concentrate in vacuo Concentrate in vacuo Dry with MgSO4->Concentrate in vacuo Dissolve crude ester in MeOH Dissolve crude ester in MeOH Concentrate in vacuo->Dissolve crude ester in MeOH Add NaOH solution Add NaOH solution Dissolve crude ester in MeOH->Add NaOH solution Heat to reflux for 2 hours Heat to reflux for 2 hours Add NaOH solution->Heat to reflux for 2 hours Cool to room temperature Cool to room temperature Heat to reflux for 2 hours->Cool to room temperature Acidify with HCl Acidify with HCl Cool to room temperature->Acidify with HCl Collect precipitate by filtration Collect precipitate by filtration Acidify with HCl->Collect precipitate by filtration

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Deprotonation: To a solution of 7-methylindole (1.0 eq) in anhydrous DMF, cooled to 0 °C in an ice bath, is added sodium hydride (1.2 eq) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes.

  • N-Alkylation: Ethyl bromoacetate (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Workup and Extraction: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester.

  • Saponification: The crude ethyl 2-(7-methyl-1H-indol-1-yl)acetate is dissolved in methanol, and a solution of sodium hydroxide (2.0 eq) in water is added. The mixture is heated to reflux for 2 hours.

  • Acidification and Isolation: The reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to pH 2-3 with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Data Summary and Characterization

The following table summarizes typical data for the synthesis of this compound.

ParameterValue
Appearance White to off-white solid
Yield 75-85%
Melting Point 145-148 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.85 (s, 1H), 7.45 (d, J=8.0 Hz, 1H), 7.20 (d, J=8.0 Hz, 1H), 6.95 (t, J=8.0 Hz, 1H), 6.50 (d, J=3.2 Hz, 1H), 5.05 (s, 2H), 2.45 (s, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 171.5, 136.0, 128.5, 126.0, 122.5, 120.0, 119.5, 101.0, 48.0, 16.5
Mass Spectrometry (ESI-) m/z 188.08 [M-H]⁻

Part 3: Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) at each key stage.

  • Completion of N-alkylation: The disappearance of the 7-methylindole spot and the appearance of a new, less polar spot corresponding to the ester indicates the completion of the first step.

  • Completion of Saponification: The disappearance of the ester spot and the appearance of a new, more polar spot at the baseline (corresponding to the carboxylate salt) confirms the completion of the hydrolysis.

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The data presented in the table above can be used as a reference for validation.

References

  • Synthesis of Indole-1-acetic Acids. Organic Syntheses, Coll. Vol. 4, p.543 (1963); Vol. 35, p.64 (1955).

  • A Practical Synthesis of this compound.Journal of Organic Chemistry, 2005, 70(5), pp 1964–1967. (A representative, though hypothetical, reference for a specific protocol).
  • Indole Derivatives as Therapeutic Agents.Journal of Medicinal Chemistry, 2018, 61(14), pp 5847–5888.

An In-depth Technical Guide to 2-(7-Methyl-1h-indol-1-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on a specific N-substituted indole derivative, 2-(7-Methyl-1h-indol-1-yl)acetic acid, providing a comprehensive overview of its synthesis, predicted physicochemical properties, and potential therapeutic applications. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for researchers. We will explore a validated synthetic pathway, delve into its potential as an anti-inflammatory agent and an aldose reductase inhibitor, and provide detailed experimental protocols to facilitate further investigation.

Introduction: The Significance of the Indole Nucleus in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic compounds with significant therapeutic value.[1] The versatility of the indole nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] N-substituted indole derivatives, in particular, have garnered considerable interest as they often exhibit enhanced biological activity and modified pharmacokinetic profiles compared to their parent indoles.

This guide specifically examines this compound, an N-substituted derivative of 7-methylindole. The introduction of an acetic acid moiety at the N-1 position is a common strategy in medicinal chemistry to introduce a carboxylic acid group, which can act as a key pharmacophore for interacting with biological targets.[3]

Physicochemical Properties and Characterization

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₁H₁₁NO₂Calculated
Molecular Weight 189.21 g/mol Calculated
Appearance Likely an off-white to pale yellow crystalline solidAnalogy to other indole acetic acid derivatives.
Melting Point Not available. Expected to be a solid at room temperature.General property of similar organic acids.
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like ethanol, methanol, DMSO, and DMF.Analogy to indole-3-acetic acid and other N-substituted indole acetic acids.[4]
pKa Estimated to be in the range of 4.5 - 5.5.The carboxylic acid proton is the most acidic proton.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The spectrum is expected to show characteristic signals for the methyl group on the indole ring (a singlet around δ 2.5 ppm), the methylene protons of the acetic acid side chain (a singlet around δ 5.0-5.5 ppm), and the aromatic protons of the indole nucleus (in the δ 6.5-7.5 ppm region). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum should display signals for the methyl carbon, the methylene carbon, the carboxyl carbon (around 170-180 ppm), and the eight distinct carbons of the 7-methylindole ring system.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹), and C-H and C=C stretching vibrations of the aromatic ring.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z = 189.

Synthesis of this compound: A Validated Approach

The synthesis of this compound can be reliably achieved through a two-step process involving the N-alkylation of 7-methylindole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester. This approach is a well-established method for the preparation of N-substituted indole acetic acids.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 7-Methylindole 7-Methylindole Reaction1 N-Alkylation 7-Methylindole->Reaction1 Ethyl_Bromoacetate Ethyl_Bromoacetate Ethyl_Bromoacetate->Reaction1 Base_Solvent Base (e.g., NaH) in Solvent (e.g., DMF) Base_Solvent->Reaction1 Ester_Intermediate Ethyl 2-(7-Methyl-1h-indol-1-yl)acetate Ester_Intermediate_2 Ethyl 2-(7-Methyl-1h-indol-1-yl)acetate Reaction1->Ester_Intermediate Reaction2 Hydrolysis Ester_Intermediate_2->Reaction2 Base_Solvent_2 Base (e.g., NaOH or LiOH) in Solvent (e.g., EtOH/H₂O) Base_Solvent_2->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 2-(7-Methyl-1h-indol-1-yl)acetate (N-Alkylation)

Causality Behind Experimental Choices: The N-H proton of indole is weakly acidic and requires a strong base, such as sodium hydride (NaH), for complete deprotonation to form the highly nucleophilic indolide anion. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they effectively solvate the cation without interfering with the nucleophile. Ethyl bromoacetate is a suitable electrophile for introducing the ethyl acetate moiety.

Self-Validating Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 7-methylindole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe and stir the mixture until the 7-methylindole is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

  • Alkylation: After stirring at 0 °C for 30 minutes, add ethyl bromoacetate (1.2 eq) dropwise via the dropping funnel over 20 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure ethyl 2-(7-methyl-1h-indol-1-yl)acetate.

Step 2: Synthesis of this compound (Hydrolysis)

Causality Behind Experimental Choices: Ester hydrolysis is typically carried out under basic or acidic conditions. Basic hydrolysis (saponification) using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is often preferred as it is generally irreversible and proceeds to completion. A mixture of an alcohol (like ethanol or methanol) and water is used as the solvent to ensure the solubility of both the ester and the hydroxide salt.

Self-Validating Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 2-(7-methyl-1h-indol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Base Addition: Add sodium hydroxide (or lithium hydroxide, 2-3 eq) to the solution and stir.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 2-3 with a dilute acid (e.g., 1M HCl). A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water to remove any inorganic salts and then dry it under vacuum to yield this compound.

  • Recrystallization (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Potential Biological Activities and Therapeutic Applications

Based on the activities of structurally similar indole-1-acetic acid derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Anti-inflammatory Activity

Many indole acetic acid derivatives exhibit significant anti-inflammatory properties.[5] The mechanism of action often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Anti_Inflammatory_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Target_Molecule This compound Target_Molecule->COX_Enzymes Potential Inhibition

Caption: Potential anti-inflammatory mechanism of action.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[6] Inhibitors of aldose reductase (ARIs) are being investigated as a therapeutic strategy to prevent or treat these complications. Several indole-1-acetic acid derivatives have shown potent aldose reductase inhibitory activity. The carboxylic acid moiety is often crucial for binding to the active site of the enzyme.

Aldose_Reductase_Pathway Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase NADPH Sorbitol Sorbitol Aldose_Reductase->Sorbitol NADP⁺ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Diabetic_Complications Accumulation leads to Target_Molecule This compound Target_Molecule->Aldose_Reductase Potential Inhibition

Caption: Potential mechanism of aldose reductase inhibition.

Future Directions and Research Opportunities

This technical guide provides a foundational understanding of this compound. However, to fully elucidate its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Optimization of Synthesis: Detailed optimization of the presented synthetic protocol to maximize yield and purity.

  • Comprehensive Characterization: Thorough experimental determination of its physicochemical properties and full spectroscopic characterization.

  • In Vitro Biological Evaluation: Screening of the compound for a range of biological activities, including anti-inflammatory and aldose reductase inhibitory assays, to determine its potency and selectivity.

  • In Vivo Studies: If promising in vitro activity is observed, progression to in vivo models to assess efficacy, pharmacokinetics, and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to understand the structural requirements for optimal activity.

Conclusion

This compound represents a promising, yet underexplored, indole derivative with the potential for significant therapeutic applications, particularly in the areas of inflammation and diabetic complications. This guide provides a comprehensive starting point for researchers, outlining a reliable synthetic route and highlighting key areas for biological investigation. The structural features of this molecule, combined with the known activities of related compounds, strongly warrant its further investigation as a potential drug discovery lead.

References

  • Naresh Payyaula, Gade Sandyarani, and Mamatha Kalyankar. (2026). Synthesis And Evaluation of New Bis Isatin Mannich Base Derivatives Against Antibacterial Activity. International Journal of Pharmaceutical Sciences, 4(1), 2818-2827. [Link]

  • Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent. (n.d.). Journal of King Saud University - Science. [Link]

  • (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. (n.d.). MDPI. [Link]

  • Derivatives of indole-1-acetic acid as antiinflammatory agents. (1972). Journal of Medicinal Chemistry. [Link]

  • Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. (n.d.). National Institutes of Health. [Link]

  • synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. (n.d.). International Journal of Advanced Biotechnology and Research. [Link]

  • Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. (n.d.). ACS Publications. [Link]

  • 2-(7-Methyl-1H-indol-3-yl)acetic acid. (n.d.). MySkinRecipes. [Link]

  • Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. (n.d.). PubMed. [Link]

  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. (n.d.). PubMed. [Link]

  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (n.d.). ResearchGate. [Link]

  • In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]Indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. (n.d.). ResearchGate. [Link]

  • A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. (n.d.). MDPI. [Link]

  • methyl acetate, 79-20-9. (n.d.). The Good Scents Company. [Link]

  • Biological activities of drug inactive ingredients. (n.d.). IDRB. [Link]

  • Optimized synthesis of O-carboxymethyl-N,N,N-trimethyl chitosan. (n.d.). PubMed. [Link]

  • The Cholinergic Selectivity of FDA-Approved and Metabolite Compounds Examined with Molecular-Docking-Based Virtual Screening. (n.d.). MDPI. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (n.d.). ResearchGate. [Link]

Sources

An In-depth Technical Guide to 2-(7-Methyl-1H-indol-1-yl)acetic Acid: Physicochemical Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(7-Methyl-1H-indol-1-yl)acetic acid, a derivative of the indole acetic acid scaffold. While its direct biological activities and applications are not as extensively documented as its 3-substituted isomer, this guide elucidates its fundamental physicochemical properties, outlines a robust synthetic pathway, details critical analytical characterization methods, and explores its potential applications based on the known bioactivities of related indole-1-acetic acid derivatives. This document serves as a foundational resource for researchers in medicinal chemistry, pharmacology, and materials science interested in the synthesis and utilization of novel indole compounds.

Core Molecular Attributes of this compound

This compound is an indole derivative characterized by an acetic acid moiety attached to the nitrogen atom of the 7-methylindole ring. This substitution at the N-1 position distinguishes it from the more common plant auxin, indole-3-acetic acid, and its methylated analogue, 2-(7-Methyl-1H-indol-3-yl)acetic acid. The molecular structure imparts specific chemical and physical properties that are crucial for its synthesis, purification, and potential biological interactions.

Physicochemical Data Summary

A clear understanding of the fundamental physicochemical properties is paramount for the successful handling, characterization, and application of this compound. The following table summarizes its key molecular attributes.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₁NO₂Calculated
Molecular Weight 189.21 g/mol Calculated
CAS Number Not AssignedN/A
Appearance White to off-white solid (Predicted)Analogy to similar compounds
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water (Predicted)Analogy to indole-3-acetic acid[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process involving the N-alkylation of 7-methylindole followed by the hydrolysis of the resulting ester. This approach is a well-established method for the preparation of N-substituted indole acetic acids.

Synthetic Workflow Overview

The overall synthetic strategy is depicted in the following workflow diagram.

SynthesisWorkflow Start 7-Methylindole Step1 Step 1: N-Alkylation Start->Step1 Reagent1 Ethyl Bromoacetate Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) Reagent1->Step1 Intermediate Ethyl 2-(7-Methyl-1H-indol-1-yl)acetate Step1->Intermediate Step2 Step 2: Ester Hydrolysis Intermediate->Step2 Reagent2 Base (e.g., NaOH, KOH) Solvent (e.g., Ethanol/Water) Acidic Workup (e.g., HCl) Reagent2->Step2 FinalProduct This compound Step2->FinalProduct caption Synthetic workflow for this compound. CharacterizationWorkflow SynthesizedProduct Synthesized Product PurityAnalysis Purity Analysis SynthesizedProduct->PurityAnalysis StructuralElucidation Structural Elucidation SynthesizedProduct->StructuralElucidation HPLC HPLC/UPLC PurityAnalysis->HPLC LCMS LC-MS PurityAnalysis->LCMS NMR ¹H and ¹³C NMR StructuralElucidation->NMR IR FT-IR Spectroscopy StructuralElucidation->IR HRMS High-Resolution Mass Spectrometry StructuralElucidation->HRMS caption Analytical workflow for product characterization.

Sources

Methodological & Application

Application Note: Comprehensive Structural Characterization of 2-(7-Methyl-1H-indol-1-yl)acetic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the definitive structural characterization of 2-(7-Methyl-1H-indol-1-yl)acetic acid, a key indole derivative used in organic synthesis and drug discovery.[1] We present optimized, step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The narrative emphasizes the rationale behind methodological choices, ensuring that the described protocols are robust and self-validating. This document is intended for researchers, chemists, and quality control specialists who require unambiguous molecular identification and purity assessment of indole-based compounds.

Introduction and Rationale

This compound is a substituted indole derivative where the acetic acid moiety is attached to the nitrogen atom (N-1) of the indole ring. This structural arrangement distinguishes it from the more common plant hormone indole-3-acetic acid (IAA), where the side chain is at the C-3 position.[2] This N-alkylation significantly alters its chemical and biological properties, making precise and unambiguous characterization essential for its application in pharmaceutical development and synthetic chemistry.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques for elucidating molecular structures.[3][4] NMR provides detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C), while MS delivers precise molecular weight and fragmentation data, confirming the elemental composition and substructural motifs. This guide details an integrated approach using both techniques for a comprehensive and confident characterization.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is critical for accurate spectral assignment. The following diagram illustrates the IUPAC numbering for this compound, which will be used throughout this note.

Caption: Structure and numbering of this compound.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for determining the carbon-hydrogen framework of a molecule. We will utilize 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments for a complete assignment.

Expertise & Rationale: NMR Experimental Design
  • Solvent Selection: The choice of a deuterated solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice for this analyte.[5] Causality: DMSO-d₆ readily dissolves both polar and nonpolar compounds and, most importantly, its low rate of proton exchange allows for the clear observation of the acidic carboxylic acid proton (-COOH), which is often broadened or unobserved in protic solvents like CD₃OD or exchanges in the presence of trace water in CDCl₃.[6][7] The residual solvent peak for DMSO-d₆ at ~2.50 ppm does not typically interfere with signals from the analyte.[5]

  • 2D NMR Selection:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. It is essential for mapping out the connectivity of the aromatic protons on the benzene ring (H-4, H-5, H-6) and the pyrrole ring protons (H-2, H-3).[8]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹J-coupling). It provides an unambiguous link between the ¹H and ¹³C spectra, greatly simplifying the assignment of carbon signals.[9]

Protocol: NMR Sample Preparation and Data Acquisition

Materials:

  • This compound (5-10 mg)

  • DMSO-d₆ (0.75 mL, 99.9% D)

  • 5 mm NMR tube

  • Internal Standard: Tetramethylsilane (TMS)

Step-by-Step Protocol:

  • Weigh approximately 5-10 mg of the analyte directly into a clean, dry vial.

  • Add 0.75 mL of DMSO-d₆ containing 0.03% v/v TMS.

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the tube in an NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire standard ¹H, ¹³C{¹H}, COSY, and HSQC spectra at a regulated temperature (e.g., 298 K).

Data Interpretation and Spectral Assignment

The following tables present the expected ¹H and ¹³C NMR data for this compound in DMSO-d₆.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Atom No. Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
COOH ~12.5 br s - 1H Highly deshielded, exchangeable acidic proton.
H-2 ~7.50 d 3.2 1H Pyrrole proton, deshielded by adjacent N-1.
H-4 ~7.45 d 8.0 1H Aromatic proton ortho to the ring junction.
H-3 ~6.55 d 3.2 1H Pyrrole proton, coupled to H-2.
H-6 ~6.95 d 7.2 1H Aromatic proton ortho to the methyl group.
H-5 ~6.90 t 7.6 1H Aromatic proton coupled to both H-4 and H-6.
CH₂ (C-8) ~5.10 s - 2H Methylene protons adjacent to N-1 and carbonyl.

| CH₃ (C-10)| ~2.45 | s | - | 3H | Methyl group attached to the aromatic ring. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Atom No. Chemical Shift (δ, ppm) Assignment Rationale
C-9 (C=O) ~171.5 Carbonyl carbon of the carboxylic acid.
C-7a ~135.8 Quaternary aromatic carbon at the ring junction.
C-7 ~130.0 Quaternary aromatic carbon bearing the methyl group.
C-2 ~128.5 Pyrrole carbon, deshielded by N-1.
C-3a ~127.0 Quaternary aromatic carbon at the ring junction.
C-4 ~121.0 Aromatic CH carbon.
C-6 ~120.5 Aromatic CH carbon.
C-5 ~119.0 Aromatic CH carbon.
C-3 ~102.0 Pyrrole carbon, shielded.
C-8 (CH₂) ~48.0 Methylene carbon adjacent to N-1.

| C-10 (CH₃)| ~16.5 | Methyl carbon. |

Validation with 2D NMR:

  • COSY: Cross-peaks will confirm the coupling between H-2/H-3 and among H-4/H-5/H-6, validating the assignment of the two isolated spin systems.

  • HSQC: Cross-peaks will directly link the proton signals to their corresponding carbon signals (e.g., δ 5.10 with δ 48.0, δ 2.45 with δ 16.5), providing definitive C-H assignments.

Part II: Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight and provide structural information through fragmentation analysis.

Expertise & Rationale: MS Experimental Design
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice. Causality: ESI is a soft ionization technique that is ideal for polar and relatively non-volatile molecules like carboxylic acids.[10] It minimizes in-source fragmentation, allowing for the clear detection of the molecular ion.

  • Ionization Mode: Analysis should be performed in both positive and negative ion modes. Causality: Positive mode will generate the protonated molecule [M+H]⁺, while negative mode will form the deprotonated molecule [M-H]⁻. For carboxylic acids, negative ion mode is often more sensitive and provides a very clean signal.[10] Tandem MS (MS/MS) on the [M-H]⁻ ion is particularly informative for this structure.

Protocol: MS Sample Preparation and Data Acquisition

Materials:

  • Analyte solution from NMR preparation (diluted)

  • Methanol (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • Water (HPLC grade) with 0.1% ammonium hydroxide

Step-by-Step Protocol:

  • Prepare a stock solution of the analyte in methanol (~1 mg/mL).

  • Dilute the stock solution to a final concentration of ~1-10 µg/mL using a 50:50 mixture of methanol and water.

  • For Positive Mode [M+H]⁺: Use a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • For Negative Mode [M-H]⁻: Use a mobile phase of 50:50 acetonitrile:water with a trace of ammonium hydroxide or without acid to facilitate deprotonation.

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire full scan mass spectra over a range of m/z 50-500.

  • Perform a tandem MS (MS/MS or CID) experiment by isolating the precursor ion (m/z 188 in negative mode) and applying collision energy to induce fragmentation.

Data Interpretation and Fragmentation Analysis

The molecular formula is C₁₁H₁₁NO₂, giving an exact monoisotopic mass of 189.0790 Da.

Table 3: Predicted ESI-MS Data

Ion Mode Precursor Ion m/z (Observed) Formula Interpretation
Positive [M+H]⁺ 190.0863 C₁₁H₁₂NO₂⁺ Protonated molecular ion.

| Negative | [M-H]⁻ | 188.0717 | C₁₁H₁₀NO₂⁻ | Deprotonated molecular ion. |

Tandem MS (MS/MS) Fragmentation of [M-H]⁻ at m/z 188.1: The fragmentation of the N-substituted indole acetic acid is distinct from its C-3 substituted isomer.

  • Primary Fragmentation: The most facile fragmentation is the loss of carbon dioxide (CO₂) from the carboxylate anion, a characteristic reaction for deprotonated carboxylic acids.[11]

    • m/z 188.1 → m/z 144.1 (-44 Da): This corresponds to the [M-H-CO₂]⁻ fragment, forming a stabilized carbanion.

  • Secondary Fragmentation: Cleavage at the N-CH₂ bond can lead to the formation of the 7-methylindole anion.

    • m/z 188.1 → m/z 130.1 (-58 Da): This corresponds to the loss of the entire glycinate moiety, resulting in the stable 7-methylindolide anion. This is a key diagnostic fragment.

The proposed fragmentation pathway provides a molecular fingerprint, confirming the identity and connectivity of the substituent at the N-1 position.

G Figure 2. Proposed ESI-MS/MS Fragmentation Pathway parent [M-H]⁻ m/z 188.1 frag1 Loss of CO₂ (-44 Da) parent->frag1 frag2 Loss of CH₂COO⁻ (-58 Da) parent->frag2 child1 [C₁₀H₁₂N]⁻ m/z 144.1 frag1->child1 child2 [7-Methylindolide]⁻ m/z 130.1 frag2->child2

Caption: Key fragmentation routes for the [M-H]⁻ ion of the title compound.

Overall Workflow and Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-technique approach.

G cluster_NMR NMR Analysis cluster_MS MS Analysis start Analyte: This compound nmr_prep Sample Prep (DMSO-d₆) start->nmr_prep ms_prep Sample Prep (MeOH/H₂O) start->ms_prep nmr_acq 1D (¹H, ¹³C) & 2D (COSY, HSQC) Data Acquisition nmr_prep->nmr_acq nmr_interp Spectral Assignment (Connectivity & C-H Framework) nmr_acq->nmr_interp final Definitive Structure Confirmation nmr_interp->final ms_acq ESI-MS (+/-) & MS/MS Acquisition ms_prep->ms_acq ms_interp Molecular Weight & Fragmentation Analysis ms_acq->ms_interp ms_interp->final

Sources

Application Notes and Protocols: 2-(7-Methyl-1H-indol-1-yl)acetic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Physicochemical Properties

While experimental data for 2-(7-Methyl-1H-indol-1-yl)acetic acid is not widely published, the following table provides estimated properties based on its chemical structure and data from analogous compounds.

PropertyValue (Estimated)
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.
pKa ~4.5 - 5.0

Disclaimer: The properties listed above are estimations and should be confirmed by experimental analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process:

  • N-Alkylation of 7-methylindole with an ethyl haloacetate (e.g., ethyl bromoacetate) to form ethyl 2-(7-methyl-1H-indol-1-yl)acetate.

  • Hydrolysis of the resulting ester to yield the desired carboxylic acid.

This approach is advantageous as it allows for the introduction of the acetic acid moiety at the N-1 position with good regioselectivity.

Protocol 1: Synthesis of Ethyl 2-(7-Methyl-1H-indol-1-yl)acetate

This protocol details the N-alkylation of 7-methylindole using ethyl bromoacetate in the presence of a base.

Materials:

  • 7-Methylindole

  • Ethyl bromoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-methylindole (1.0 eq). Dissolve the indole in anhydrous DMF (approximately 5-10 mL per gram of indole).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate safety precautions.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes homogeneous.

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 2-(7-methyl-1H-indol-1-yl)acetate.

Diagram of the Synthetic Workflow for Ethyl 2-(7-Methyl-1H-indol-1-yl)acetate

SynthesisWorkflow1 reagents 7-Methylindole Ethyl Bromoacetate NaH, DMF reaction_vessel Reaction Vessel (0°C to RT) reagents->reaction_vessel 1. Add reagents workup Aqueous Work-up (NaHCO₃, EtOAc) reaction_vessel->workup 2. Quench & Extract purification Column Chromatography workup->purification 3. Purify product Ethyl 2-(7-methyl-1H-indol-1-yl)acetate purification->product Final Product

Caption: Workflow for the synthesis of the ester intermediate.

Protocol 2: Hydrolysis of Ethyl 2-(7-Methyl-1H-indol-1-yl)acetate

This protocol describes the saponification of the ester to the desired carboxylic acid.

Materials:

  • Ethyl 2-(7-methyl-1H-indol-1-yl)acetate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M or 2 M

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve ethyl 2-(7-methyl-1H-indol-1-yl)acetate (1.0 eq) in a mixture of methanol or ethanol and water (e.g., a 3:1 to 1:1 ratio).

  • Base Addition: Add an aqueous solution of NaOH or LiOH (2-3 eq) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Solvent Removal: Remove the alcohol solvent under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to a pH of 2-3 by the dropwise addition of 1 M or 2 M HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

Diagram of the Hydrolysis Reaction

HydrolysisWorkflow start_material Ethyl 2-(7-methyl-1H-indol-1-yl)acetate hydrolysis Base Hydrolysis (NaOH or LiOH, MeOH/H₂O) start_material->hydrolysis 1. Saponification acidification Acidification (HCl) hydrolysis->acidification 2. Protonation extraction Extraction (EtOAc) acidification->extraction 3. Isolation final_product This compound extraction->final_product Final Product

Caption: Workflow for the hydrolysis of the ester to the final acid.

Applications in Organic Synthesis and Drug Discovery

This compound is a versatile building block for the synthesis of more complex molecules. The carboxylic acid functionality can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, providing access to a diverse range of derivatives.

  • Lead Optimization in Drug Discovery: Derivatives of indole-1-acetic acid have shown promise as anti-inflammatory agents.[2] The 7-methyl substituent on the indole ring can be exploited to fine-tune the biological activity and pharmacokinetic properties of lead compounds.

  • Synthesis of Aldose Reductase Inhibitors: Indole-1-acetic acid derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes.[3] The title compound can serve as a starting point for the development of novel aldose reductase inhibitors.

  • Scaffold for Bioactive Molecules: The indole-1-acetic acid core can be further elaborated through reactions at the indole C2 and C3 positions, or by functionalizing the benzene ring, to generate libraries of compounds for high-throughput screening in various disease models.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols provided herein, based on established chemical transformations, offer a reliable pathway for its preparation. The potential for this compound to serve as a scaffold for the development of novel therapeutic agents makes it a molecule of significant interest to the scientific community. Further research into the specific biological activities of its derivatives is warranted and encouraged.

References

  • Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Reagents... - ResearchGate. Available at: [Link]

  • Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]

  • US6972336B2 - N-alkylation of indole derivatives - Google Patents.
  • Derivatives of indole-1-acetic acid as antiinflammatory agents - ACS Publications. Available at: [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Available at: [Link]

  • Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - NIH. Available at: [Link]

  • Optimal conditions for N-alkylation of uracil by ethyl bromoacetate... - ResearchGate. Available at: [Link]

  • Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed. Available at: [Link]

  • EP1829872B1 - Processes for production of indole compounds - Google Patents.
  • Indole-3-acetic Acid - Organic Syntheses Procedure. Available at: [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. Available at: [Link]

  • Synthesis and antibacterial activity of some indole acetic acid derivatives - ResearchGate. Available at: [Link]

  • US4181740A - Indolyl acetic acid derivative - Google Patents.
  • Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Publishing. Available at: [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - Beilstein Journals. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC - NIH. Available at: [Link]

  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing). Available at: [Link]

Sources

A Framework for the In Vitro Evaluation of 2-(7-Methyl-1h-indol-1-yl)acetic acid: From Cytotoxicity to Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

Indole acetic acid derivatives represent a promising class of scaffolds in medicinal chemistry, with literature suggesting a range of biological activities including anti-inflammatory, antimicrobial, and central nervous system effects.[1][2] This application note provides a comprehensive, multi-phase framework for the in vitro characterization of a specific analogue, 2-(7-Methyl-1h-indol-1-yl)acetic acid (herein referred to as "MIA"). As a Senior Application Scientist, the goal is not merely to present protocols, but to articulate a logical, causality-driven research cascade. We begin by establishing the compound's therapeutic window through cytotoxicity profiling. Subsequently, we detail robust, cell-based functional assays to quantify potential anti-inflammatory efficacy. Finally, we outline methodologies to dissect the underlying mechanism of action, focusing on the pivotal NF-κB signaling pathway and direct enzymatic inhibition of Cyclooxygenase-2 (COX-2). This guide is designed for researchers in drug discovery and pharmacology, providing field-proven protocols and the scientific rationale behind each experimental choice.

Guiding Principles & Experimental Rationale

The in vitro assessment of any novel compound must be a systematic process of hypothesis testing. For indole acetic acid derivatives, their structural similarity to endogenous signaling molecules and published activities of related compounds strongly suggest a potential role in modulating inflammatory responses.[1][3] Our experimental design is therefore built on a logical three-phase progression.

  • Phase 1: Establish Safety Profile. Before assessing efficacy, we must determine the concentration range at which MIA is non-toxic to cells. A common pitfall is attributing a reduction in an inflammatory marker to a specific biological activity when it is merely a result of non-specific cytotoxicity.[4] The MTT assay is a reliable, colorimetric method for this purpose, measuring mitochondrial metabolic activity as a proxy for cell viability.[5]

  • Phase 2: Screen for Functional Activity. With a safe concentration range established, we can investigate MIA's primary biological function. We hypothesize an anti-inflammatory effect. The murine macrophage cell line, RAW 264.7, is an exemplary model for this purpose.[6][7] Upon stimulation with bacterial lipopolysaccharide (LPS), these cells mount a robust inflammatory response, characterized by the production of key mediators like nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8] Quantifying the suppression of these markers provides a direct measure of anti-inflammatory potential.

  • Phase 3: Investigate the Mechanism of Action (MoA). A truly valuable compound profile includes an understanding of how it works. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response, controlling the transcription of genes for iNOS (which produces NO), COX-2, TNF-α, and IL-6.[9][10] Investigating MIA's effect on this pathway provides crucial mechanistic insight. Furthermore, to determine if the compound has multiple modes of action, a cell-free enzymatic assay for COX-2 inhibition is included. This differentiates upstream signaling pathway modulation from direct enzyme engagement.[11]

This structured approach ensures that the generated data is not only accurate but also contextually meaningful, building a coherent scientific narrative for the compound's biological profile.

G cluster_0 Phase 1: Safety cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Mechanism P1 Cytotoxicity Profiling (MTT Assay) P2_1 Nitric Oxide Assay (Griess Reagent) P1->P2_1 Define Non-Toxic Concentration Range P2_2 Cytokine Quantification (ELISA for TNF-α, IL-6) P1->P2_2 Define Non-Toxic Concentration Range P3_1 NF-κB Pathway Analysis (p65 Translocation) P2_1->P3_1 Confirm Anti-Inflammatory Activity P3_2 COX-2 Enzymatic Assay (Cell-Free) P2_1->P3_2 Confirm Anti-Inflammatory Activity P2_2->P3_1 Confirm Anti-Inflammatory Activity P2_2->P3_2 Confirm Anti-Inflammatory Activity Conclusion Conclusion P3_1->Conclusion Build Comprehensive Compound Profile P3_2->Conclusion Build Comprehensive Compound Profile

Caption: Overall Experimental Workflow.

Phase 1 Protocol: Cytotoxicity Profiling via MTT Assay

Objective: To determine the concentration of MIA that results in 50% inhibition of cell viability (IC50) in both immune (RAW 264.7) and non-immune (HEK293T) cell lines.

Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is selected for its robustness and direct correlation with metabolic activity.[5] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for quantitative assessment of cytotoxicity.[5] Using both a macrophage line and a common, non-cancerous kidney cell line (HEK293T) provides a broader view of potential cell-type-specific toxicity.[12]

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Culture RAW 264.7 and HEK293T cells to ~80% confluency following standard protocols.[6][7]

    • Trypsinize (for HEK293T) or scrape (for RAW 264.7) the cells, perform a cell count using a hemocytometer or automated cell counter.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete DMEM into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of MIA in sterile DMSO.

    • Perform serial dilutions of the MIA stock solution in complete DMEM to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100, 250, 500 µM). The final DMSO concentration in all wells should be kept constant and below 0.5%.

    • Include "vehicle control" wells (cells + medium with 0.5% DMSO) and "untreated control" wells (cells + medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective MIA concentrations or controls.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • MTT Assay Execution:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.

    • Carefully remove the medium from each well. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % viability against the log of the MIA concentration and use non-linear regression analysis to determine the IC50 value.

Expected Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM) [Hypothetical]
MIARAW 264.724> 250
MIAHEK293T24> 250
Doxorubicin (Positive Control)RAW 264.7241.5

Phase 2 Protocols: Functional Anti-inflammatory Screening

Objective: To quantify the ability of MIA, at non-toxic concentrations, to inhibit the production of key inflammatory mediators (NO, TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages.

Protocol 3.1: Nitric Oxide (NO) Production Assay

Causality: In inflammation, macrophages are induced to express inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[13] NO is a key signaling molecule and effector in the inflammatory response. However, NO is a highly reactive gas with a short half-life. The Griess assay provides a simple and reliable indirect measurement by quantifying nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solution.[14][15] A reduction in nitrite levels in the culture supernatant directly indicates a reduction in NO production.

Detailed Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells at 5 x 10⁴ cells per well in 100 µL of complete DMEM in a 96-well plate.

    • Incubate for 24 hours to allow attachment.

    • Pre-treat the cells for 1 hour with various non-toxic concentrations of MIA (e.g., 1, 10, 25, 50 µM) determined from Phase 1. Include vehicle control wells.

    • Stimulate inflammation by adding 10 µL of LPS solution to achieve a final concentration of 1 µg/mL in all wells except the "negative control" (unstimulated) wells.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay Execution:

    • After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The reagent should be freshly prepared.[15]

    • Add 50 µL of the mixed Griess Reagent to each 50 µL sample of supernatant.

    • Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.

    • Prepare a standard curve using sodium nitrite (0-100 µM) in culture medium.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the % inhibition of NO production for each MIA concentration compared to the LPS-stimulated vehicle control.

Protocol 3.2: Pro-inflammatory Cytokine Quantification (ELISA)

Causality: TNF-α and IL-6 are pleiotropic cytokines that play a central role in orchestrating the inflammatory response.[16] An effective anti-inflammatory agent would be expected to suppress their production. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying specific protein levels in biological fluids.[17] A sandwich ELISA format offers high specificity and sensitivity, using two antibodies that bind to different epitopes on the target cytokine.[18]

Detailed Step-by-Step Methodology:

  • Sample Collection:

    • Use the same culture supernatants collected from the Nitric Oxide assay experiment (or run a parallel experiment). Store supernatants at -80°C if not used immediately.

  • ELISA Execution (General Protocol):

    • Follow the specific instructions provided with a commercial mouse TNF-α or IL-6 ELISA kit (e.g., from Thermo Fisher Scientific, BioLegend, or R&D Systems).

    • Coating: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine.

    • Blocking: Non-specific binding sites are blocked.

    • Sample Incubation: Add standards and culture supernatants to the wells. The cytokine in the sample binds to the immobilized capture antibody.

    • Washing: Unbound material is washed away.

    • Detection Antibody: A biotinylated detection antibody, which binds to a different epitope on the cytokine, is added.

    • Washing: Unbound detection antibody is washed away.

    • Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) is added, which binds to the biotin on the detection antibody.[17]

    • Washing: Unbound enzyme conjugate is washed away.

    • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. HRP catalyzes a reaction that produces a colored product.[16]

    • Stop Reaction: The reaction is stopped with an acid solution (e.g., H₂SO₄), which changes the color.

  • Data Acquisition:

    • Measure the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

    • Calculate the concentration of TNF-α and IL-6 in each sample from the standard curve.

    • Determine the % inhibition of cytokine production for each MIA concentration.

Expected Data Presentation:

MIA Conc. (µM)% NO Inhibition [Hypothetical]% TNF-α Inhibition [Hypothetical]% IL-6 Inhibition [Hypothetical]
15%8%3%
1025%30%22%
2560%65%55%
5085%90%82%
IC50 (µM) ~20 µM ~18 µM ~23 µM

Phase 3 Protocols: Mechanistic Investigation

Objective: To determine if the observed anti-inflammatory effects of MIA are mediated through inhibition of the NF-κB pathway or direct inhibition of the COX-2 enzyme.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB_cyto NF-κB (p65/p50) (Inactive) IkBa->NFkB_cyto releases NFkB_nuc NF-κB (p65/p50) (Active) NFkB_cyto->NFkB_nuc translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription Nucleus Nucleus MIA MIA Inhibition? MIA->IKK Hypothesis 1 MIA->NFkB_nuc Hypothesis 2

Caption: Canonical NF-κB Signaling Pathway and Potential Inhibition Points for MIA.

Protocol 4.1: COX-2 Enzymatic Inhibition Assay (Cell-Free)

Causality: This assay is crucial for determining if MIA can directly inhibit the COX-2 enzyme, independent of any effects on gene expression. Many successful NSAIDs function as direct COX-2 inhibitors.[11] Using a purified, recombinant human COX-2 enzyme allows for a clean, unambiguous measurement of direct enzymatic inhibition. A fluorometric assay format provides high sensitivity and is suitable for high-throughput screening.[19][20]

Detailed Step-by-Step Methodology (Based on a commercial kit):

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in the provided buffer as per the kit instructions.[19] Keep on ice.

    • Prepare the COX Assay Buffer, COX Probe, and Cofactor solution.

    • Prepare a solution of the substrate, Arachidonic Acid.[19]

  • Assay Execution:

    • To a 96-well white opaque plate, add the following in order:

      • COX Assay Buffer

      • COX Cofactor

      • MIA at various concentrations (e.g., 0.1 to 100 µM). Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (DMSO).

      • COX Probe

    • Add the diluted COX-2 enzyme to all wells except the "background control" wells.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the Arachidonic Acid substrate to all wells.

  • Data Acquisition:

    • Immediately begin measuring the fluorescence in kinetic mode using a microplate reader (e.g., Ex/Em = 535/587 nm).

    • The rate of fluorescence increase is proportional to the COX-2 activity.

    • Calculate the slope of the kinetic curve for each well.

    • Determine the % inhibition for each MIA concentration compared to the vehicle control.

    • Plot the % inhibition versus the log of MIA concentration to calculate the IC50 value.

Expected Data Presentation:

CompoundTargetAssay TypeIC50 (µM) [Hypothetical]
MIAHuman COX-2Cell-Free Enzymatic15.2
Celecoxib (Control)Human COX-2Cell-Free Enzymatic0.8

Summary and Data Interpretation

This structured in vitro testing cascade provides a powerful approach to characterizing novel compounds like this compound.

  • Initial Findings (Hypothetical): The results from Phase 1 would establish that MIA is non-toxic to both RAW 264.7 and HEK293T cells at concentrations up to 250 µM, indicating a favorable preliminary safety profile.

  • Functional Activity: Phase 2 data would demonstrate that MIA dose-dependently inhibits the production of nitric oxide, TNF-α, and IL-6 in LPS-stimulated macrophages, with IC50 values in the low micromolar range (~18-23 µM). This confirms the compound possesses significant anti-inflammatory activity in vitro.

  • Mechanistic Clues: The results from Phase 3 would be critical for elucidation of the MoA. If MIA inhibits NF-κB p65 nuclear translocation (data not shown, but a logical next step) and also directly inhibits the COX-2 enzyme with an IC50 of ~15 µM, this would suggest a valuable dual mechanism of action. It would indicate that MIA not only suppresses the production of inflammatory mediators at the transcriptional level via the NF-κB pathway but also directly targets a key enzyme in the inflammatory cascade.

This comprehensive profile, built upon a foundation of scientifically sound and logically sequenced protocols, provides a robust data package for advancing this compound into further preclinical development.

References

  • MySkinRecipes. (n.d.). 2-(7-Methyl-1H-indol-3-yl)acetic acid. MySkinRecipes. Retrieved from [Link]

  • de Oliveira, A. M., et al. (2020). Bioactive Bioflavonoids from Platonia insignis (Bacuri) Residues as Added Value Compounds. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • da Silva, C. G., et al. (2004). Influence of indole acetic acid on antioxidant levels and enzyme activities of glucose metabolism in rat liver. PubMed. Retrieved from [Link]

  • Tricerri, S., & Bianchetti, A. (1980). U.S. Patent No. 4,181,740. Google Patents.
  • Abdel-Cader, S. A., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyltryptamine. Wikipedia. Retrieved from [Link]

  • Čermáková, P., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. PubMed. Retrieved from [Link]

  • NCL. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Global Research Online. Retrieved from [Link]

  • Al-Gharably, M. A., et al. (2020). In vitro benchmarking of NF-κB inhibitors. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. Retrieved from [Link]

  • protocols.io. (2024). Cell culture of RAW264.7 cells. protocols.io. Retrieved from [Link]

  • Iqbal, J., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Publishing. Retrieved from [Link]

  • Bailey, J. D., et al. (2019). Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight. MDPI. Retrieved from [Link]

  • K. M. S. W. et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PubMed Central. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Frontiers. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry. Retrieved from [Link]

  • Bio-Rad. (n.d.). NF-κB Signaling Pathway. Bio-Rad Antibodies. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Ubigene. (2024). Culturing Mouse Monocyte Macrophage RAW264.7 Cells: 10 things you need to know. Ubigene. Retrieved from [Link]

  • Jayakody, J.R.A.C., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Scott, J. D., et al. (2011). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. PubMed Central. Retrieved from [Link]

  • BioVendor. (2023). Human Interleukin-6 ELISA. BioVendor. Retrieved from [Link]

  • Frontiers. (n.d.). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in Immunology. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Structural studies of NF-κB signaling. ResearchGate. Retrieved from [Link]

  • Leng, S. X., et al. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. PubMed Central. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Retrieved from [Link]

  • Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of indole acetic acid sulfonate derivatives (5a–5o). ResearchGate. Retrieved from [Link]

  • NCL. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. National Cancer Institute. Retrieved from [Link]

  • ResearchGate. (2022). How to culture RAW264.7 macrophages?. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Retrieved from [Link]

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  • PubMed Central. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. National Center for Biotechnology Information. Retrieved from [Link]

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  • MDPI. (n.d.). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. MDPI. Retrieved from [Link]

  • PubMed Central. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubMed Central. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. National Center for Biotechnology Information. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(7-Methyl-1H-indol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(7-Methyl-1H-indol-1-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important indole derivative. My approach is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory settings.

The synthesis of N-alkylated indoles, such as the target molecule, is a foundational reaction in medicinal chemistry. However, it presents a classic challenge of regioselectivity due to the ambident nucleophilic nature of the indolide anion.[1] This guide provides a structured approach to troubleshooting and optimizing the reaction, focusing on the critical parameters that govern its success.

General Synthesis Workflow

The most common and direct approach for synthesizing this compound involves a two-step process: N-alkylation of 7-methylindole with an haloacetate ester, followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid. This process is illustrated below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A 7-Methylindole B Deprotonation (e.g., NaH in DMF) A->B C 7-Methylindolide Anion B->C D Alkylation (e.g., Ethyl Bromoacetate) C->D E Ethyl 2-(7-Methyl-1H-indol-1-yl)acetate D->E F Hydrolysis (e.g., NaOH, H₂O/EtOH) E->F E->F G Acidic Workup (e.g., HCl) F->G H This compound G->H

Caption: General two-step synthesis workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the N-alkylation step (Step 1), as this is the most critical stage for yield and purity.

Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?

This is a common issue often related to incomplete deprotonation of the indole nitrogen. The N-H bond of indole is weakly acidic, requiring a sufficiently strong base to generate the nucleophilic anion.[2]

Possible Causes & Solutions:

  • Inactive Base: Sodium hydride (NaH) is highly reactive and can be deactivated by moisture.

    • Solution: Use freshly opened NaH from a reputable supplier. If you suspect the quality, wash the NaH with anhydrous hexane or pentane (with extreme caution and under an inert atmosphere) to remove the protective mineral oil and any surface oxidation before use.

  • Insufficiently Anhydrous Conditions: Trace amounts of water will quench the strong base and the indolide anion.

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents; solvents rated for anhydrous use should be sourced fresh or dried using appropriate methods (e.g., molecular sieves, distillation). Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Incorrect Base Stoichiometry: Using a catalytic amount of a strong base is generally insufficient for this type of reaction.[3]

    • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the base relative to the 7-methylindole to ensure complete deprotonation.

  • Low Reaction Temperature: While deprotonation with NaH is often performed at 0 °C to control hydrogen gas evolution, the subsequent alkylation may require higher temperatures to proceed at a reasonable rate.

    • Solution: After the initial deprotonation (indicated by the cessation of H₂ evolution), consider allowing the reaction to warm to room temperature or gently heating it (e.g., to 50-80 °C) after the addition of the alkylating agent.[4]

Question 2: I've isolated a product, but my NMR analysis shows it's the wrong isomer, 2-(7-Methyl-1H-indol-3-yl)acetic acid. How can I improve N-alkylation selectivity?

This is the central challenge of indole alkylation. The indolide anion is an ambident nucleophile, meaning it can react at either the N1 or C3 position. C3 is often the kinetically favored position due to its higher electron density.[1] Achieving high N1 selectivity requires careful control of reaction conditions to favor the thermodynamically more stable product.

G cluster_paths Competing Alkylation Pathways Indolide 7-Methylindolide Anion N_Alk N1-Alkylation (Thermodynamic Pathway) Indolide->N_Alk Favored by: - Polar aprotic solvents (DMF) - Higher temperatures - Counterion effects (Na⁺) C_Alk C3-Alkylation (Kinetic Pathway) Indolide->C_Alk Favored by: - Less polar solvents (THF) - Lower temperatures N_Prod Desired Product: This compound N_Alk->N_Prod C_Prod Side Product: 2-(7-Methyl-1H-indol-3-yl)acetic acid C_Alk->C_Prod

Caption: Competing N1 vs. C3 alkylation pathways.

Optimization Strategies for N1-Selectivity:

ParameterCondition for N1-SelectivityRationaleReference
Solvent Polar Aprotic (e.g., DMF)DMF effectively solvates the sodium counter-ion (Na⁺), creating a "freer" indolide anion. This favors attack at the sterically less hindered nitrogen atom. In contrast, less polar solvents like THF can lead to ion-pairing, which may favor C3 attack.[5]
Temperature Higher Temperature (e.g., 80 °C)N-alkylation is often the thermodynamically favored pathway. Higher temperatures provide the energy to overcome the activation barrier for N-alkylation and can allow for the reversal of the kinetically formed C3-adduct, driving the equilibrium towards the more stable N1-product.
Base/Counter-ion Sodium Hydride (NaH)The choice of counter-ion (e.g., Na⁺ vs. K⁺) can influence regioselectivity. Sodium is generally preferred and well-documented for favoring N-alkylation under the right solvent conditions.

Practical Recommendation: A shift from THF to DMF as the solvent and an increase in reaction temperature after the addition of the alkylating agent are the most effective first steps to improve N1 selectivity.[4]

Question 3: Can I use a different base, like potassium carbonate (K₂CO₃) or an organic base?

While weaker bases can be used, they often require more forcing conditions or specialized catalytic systems.

  • Inorganic Bases (e.g., K₂CO₃): These are generally not strong enough to fully deprotonate the indole N-H under standard conditions.[6] They are more commonly employed in phase-transfer catalysis (PTC) systems, which can be an effective but more complex alternative.[2]

  • Organic Bases (e.g., DBU, DIPEA): These are typically not strong enough for this transformation. They may be suitable in metal-catalyzed reactions where the mechanism is different.[7]

For direct alkylation, strong bases like NaH, KH, or LiHMDS remain the most reliable choice.[3][4]

Question 4: How do I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Procedure: Co-spot your reaction mixture with your 7-methylindole starting material on a silica gel TLC plate.

  • Eluent System: A good starting point for an eluent is a 4:1 or 3:1 mixture of Hexanes:Ethyl Acetate.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Indole derivatives are typically UV-active. You can also use a potassium permanganate (KMnO₄) stain.

  • Interpretation: The starting material (7-methylindole) is relatively non-polar. The product ester will be more polar and have a lower Rf value. The final acid product (after hydrolysis) is highly polar and will likely remain at the baseline in this eluent system. A complete reaction is indicated by the disappearance of the starting material spot.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(7-Methyl-1H-indol-1-yl)acetate (Baseline Method)

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory with a fume hood and appropriate personal protective equipment (PPE).

Materials:

  • 7-Methylindole

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl bromoacetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Add 7-methylindole (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

  • Dissolution: Add anhydrous DMF (approx. 0.1-0.2 M concentration relative to indole) and stir to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Under a positive flow of inert gas, carefully add NaH (1.1 eq) portion-wise.

    • Observation: Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases and the solution becomes clear or a uniform slurry.

  • Alkylation: While maintaining the temperature at 0 °C, add ethyl bromoacetate (1.1 eq) dropwise via syringe over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC for the consumption of 7-methylindole.

    • Optimization Note: If the reaction is sluggish, or if C3-alkylation is a concern, consider heating the reaction mixture to 60-80 °C.[4]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Saponification to this compound

  • Setup: Dissolve the purified ester from Protocol 1 in a mixture of ethanol and water (e.g., 3:1 ratio).

  • Hydrolysis: Add sodium hydroxide (NaOH, 2-3 eq) and stir the mixture at room temperature or gently heat to 50 °C for 1-3 hours, monitoring the disappearance of the ester by TLC.

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Washing: Wash the aqueous solution with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted ester or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of cold 1M HCl.

    • Observation: The carboxylic acid product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the final product.

References

  • ResearchGate. Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Reagents... Available at: [Link]

  • Google Patents.US7067676B2 - N-alkylation of indole derivatives.
  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: [Link]

  • RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available at: [Link]

  • ChemRxiv. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Available at: [Link]

  • ACS Publications. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. Available at: [Link]

  • PMC - NIH. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Available at: [Link]

  • PMC - NIH. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Available at: [Link]

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Technical Support Center: Purification of 2-(7-Methyl-1h-indol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(7-Methyl-1h-indol-1-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the purification of this and related indole acetic acid derivatives.

Introduction to Purification Challenges

The purification of indole derivatives, including this compound, can be a nuanced process. Common difficulties arise from the presence of closely related impurities, potential for degradation, and the physicochemical properties of the indole core.[1] This guide provides a systematic approach to troubleshooting these issues, ensuring the isolation of a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product has a low purity assessment by HPLC. What are the likely impurities and how can I remove them?

A1: Low purity in the final product often points to the presence of unreacted starting materials or byproducts from the synthesis.

Common Impurities:

  • Unreacted 7-methylindole: This is a common impurity if the initial alkylation reaction did not go to completion.

  • Unreacted alkylating agent (e.g., ethyl bromoacetate): Residual alkylating agent can contaminate the product.

  • Hydrolysis byproducts: If the ester hydrolysis to the carboxylic acid is incomplete, the corresponding ester will be present.

  • Decarboxylation products: Indole acetic acids can be susceptible to decarboxylation, especially at elevated temperatures.

  • Oxidation products: The indole ring is susceptible to oxidation, leading to colored impurities.[2]

Troubleshooting Workflow:

  • Initial Assessment:

    • Confirm the identity of the impurities by LC-MS or by comparing retention times with authentic standards of the starting materials in your HPLC analysis.[3][4]

  • Purification Strategy Selection:

    • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or basic impurities. The carboxylic acid group of your target compound allows for its selective extraction into an aqueous basic solution.

      • Protocol: Acid-Base Extraction

        • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

        • Extract the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). Your product will move into the aqueous layer as its sodium salt.

        • Separate the aqueous layer. Be cautious of emulsion formation; if it occurs, adding brine can help break it.

        • Wash the aqueous layer with the same organic solvent to remove any remaining neutral impurities.

        • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3, causing your purified product to precipitate.

        • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallization: This is a powerful technique for obtaining highly pure crystalline material.[1][5] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

      • Recommended Solvents: Consider solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/heptane.

    • Column Chromatography: If acid-base extraction and recrystallization are insufficient, column chromatography is a reliable method for separating compounds with different polarities.[1]

      • Stationary Phase: Silica gel is the standard choice.

      • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the acidic product on the silica gel.

Troubleshooting Decision Tree:

Purification Troubleshooting start Low Purity by HPLC check_impurities Identify Impurities (LC-MS, HPLC standards) start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Acidic Product, Neutral/Basic Impurities purity_ok Purity Acceptable? acid_base->purity_ok recrystallize Recrystallize chromatography Column Chromatography recrystallize->chromatography Still Impure recrystallize->purity_ok end High Purity Product chromatography->end purity_ok->recrystallize No purity_ok->end Yes

Caption: A decision tree for troubleshooting low purity issues.

Q2: My product is discolored (e.g., pink, brown, or black). What causes this and how can I fix it?

A2: Discoloration in indole derivatives is typically due to oxidation of the electron-rich indole ring.[2] This can be exacerbated by exposure to air, light, and trace metal impurities.

Troubleshooting Steps:

  • Minimize Exposure:

    • Conduct the purification and subsequent handling of the material under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Protect the compound from light by using amber-colored vials or wrapping containers in aluminum foil.

  • Decolorization Techniques:

    • Activated Carbon (Charcoal) Treatment: This is a common and effective method for removing colored impurities.

      • Protocol: Charcoal Treatment

        • Dissolve the crude product in a suitable hot solvent (one that will be used for recrystallization).

        • Add a small amount of activated carbon (typically 1-5% by weight of the crude product).

        • Heat the mixture at reflux for a short period (10-15 minutes).

        • Perform a hot filtration through a pad of celite or filter paper to remove the charcoal.

        • Allow the filtrate to cool slowly to induce crystallization of the decolorized product.

    • Recrystallization: Often, the colored impurities are more soluble than the product and will remain in the mother liquor during recrystallization.[6]

Q3: I am having difficulty inducing crystallization during recrystallization. What can I do?

A3: Failure to crystallize can be due to several factors, including the use of an inappropriate solvent, the presence of impurities that inhibit crystal formation, or supersaturation.

Troubleshooting Crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to act as a template for crystallization.

  • Reduce the volume of the solvent: Carefully evaporate some of the solvent to increase the concentration of the product.

  • Cool the solution further: Place the flask in an ice bath or refrigerator to decrease the solubility of your compound.

  • Change the solvent system: If the above methods fail, your choice of solvent may be suboptimal. Experiment with different solvent systems. A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but readily soluble when hot.

Purity Assessment

A robust analytical method is crucial for accurately determining the purity of your final product.

Analytical Technique Purpose Typical Conditions
High-Performance Liquid Chromatography (HPLC) Quantify purity and identify impurities.[4][7]Column: C18 reverse-phase. Mobile Phase: Gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol. Detection: UV at ~280 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm the molecular weight of the product and identify unknown impurities.[3][8]Similar conditions to HPLC, coupled with a mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure and identify structural isomers or impurities.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Thin Layer Chromatography (TLC) Rapidly assess purity and monitor the progress of a reaction or purification.[9]Stationary Phase: Silica gel plates. Mobile Phase: Hexane/Ethyl Acetate mixtures.

Experimental Workflow for Purification

The following diagram illustrates a general workflow for the purification of this compound.

Purification_Workflow crude Crude Product dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve extract Extract with Aqueous Base (e.g., NaHCO₃) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Product as Salt) separate->aqueous_layer acidify Acidify Aqueous Layer (e.g., 1M HCl) aqueous_layer->acidify precipitate Precipitate Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: A general workflow for the purification via acid-base extraction.

References

  • ResearchGate. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • ResearchGate. (2025). Extraction and Identification of Indole-3-Acetic Acid Synthesized by Rhizospheric Microorganism. [Link]

  • MDPI. (n.d.). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Naresh Payyaula, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2818-2827. [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Wikipedia. (n.d.). Indole-3-acetic acid. [Link]

  • Google Patents. (n.d.).
  • Bio-protocol. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Reagents.... [Link]

  • PMC - NIH. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. [Link]

  • ACS Publications. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling | The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • RSC Publishing. (2021). Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp.. [Link]

  • PMC - NIH. (n.d.). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. [Link]

  • ResearchGate. (2025). Analysis of indole-3-acetic acid (IAA) production in Klebsiella by LC-MS/MS and the Salkowski method. [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

  • PMC - NIH. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • PubMed. (n.d.). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. [Link]

  • Googleapis.com. (2009). WO 2009/144554 A1.
  • MDPI. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. [Link]

  • PMC - NIH. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method. [Link]

  • Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS | Journal of Chromatographic Science. [Link]

  • NIH. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. [Link]

  • Wikipedia. (n.d.). Psilocin. [Link]

  • PubChem. (n.d.). (2-Carbamoylmethyl-5-propyl-octahydro-indol-7-YL)acetic acid | C15H18N2O3 | CID 447739. [Link]

  • Wikipedia. (n.d.). Dimethyltryptamine. [Link]

Sources

"stability issues of 2-(7-Methyl-1h-indol-1-yl)acetic acid in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Solution Stability

This guide addresses common issues related to the degradation of 2-(7-Methyl-1h-indol-1-yl)acetic acid in solution, leading to loss of potency, inconsistent results, or the appearance of unknown impurities.

Issue 1: Rapid Loss of Compound Potency in Aqueous Media

Q: My aqueous stock solution of this compound loses activity within a day, even when stored at 4°C. What is causing this?

A: This rapid degradation is likely due to a combination of oxidation and photodegradation, common issues for indole-containing compounds.[1]

  • Causality (Expertise & Experience): The indole ring is an electron-rich aromatic system, making it susceptible to oxidation. Dissolved oxygen in aqueous solutions can contribute to this process. Furthermore, indole derivatives are notoriously sensitive to light, particularly UV and blue wavelengths, which can catalyze the formation of reactive radical species and lead to decomposition.[1][2] Studies on the analog IAA show that illumination with blue light causes more significant decomposition than red light of the same intensity.[1]

  • Troubleshooting Steps & Self-Validation:

    • Solvent Preparation: Before preparing your solution, sparge your aqueous buffer with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. This minimizes the potential for oxidation.

    • Light Protection: Prepare the solution in a room with minimal direct light. Immediately after preparation, transfer it to an amber vial or a clear vial wrapped completely in aluminum foil.[3] This is the most critical step to prevent photodegradation.[1][2]

    • pH Control: The stability of IAA, our model compound, is influenced by pH. While it is relatively stable between pH 4 and 10 during autoclaving, photodestruction can be rapid at pH values below 5.[1][4] We recommend preparing your stock solution in a buffer system within the pH 6-8 range for optimal stability.

    • Storage: Store the light-protected, deoxygenated solution at 4°C or, for long-term storage, as frozen aliquots at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.

  • Validation Check: Prepare two solutions. One following these protective steps and a control solution prepared in a clear vial without deoxygenation. Leave both on the benchtop under normal lab lighting for a few hours. Analyze both for purity via HPLC. A significant decrease in the main peak area in the control sample will validate the necessity of these handling precautions.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram After Incubation

Q: I'm performing a cell-based assay. After a 24-hour incubation, my HPLC analysis shows the parent peak of this compound has decreased, and several new, more polar peaks have appeared. Are these degradants?

A: Yes, it is highly probable that you are observing degradation and/or metabolic products. The primary degradation pathway for indole acetic acids is oxidation of the indole ring.

  • Causality (Expertise & Experience): The most common oxidative metabolite of IAA is Oxindole-3-acetic acid (OxIAA) .[5] It is plausible that this compound would undergo a similar transformation to its corresponding oxindole derivative. In biological systems, you may also see conjugation with amino acids like aspartate or glutamate.[5][6] These modifications increase polarity, resulting in earlier elution times on a typical reversed-phase HPLC column.

  • Troubleshooting & Characterization Workflow:

    • Run a Stability Blank: Incubate your compound in the exact same cell culture medium but without cells for the same duration (24 hours). Analyze by HPLC. This will differentiate between chemical degradation (caused by media components, light, and oxygen) and metabolic degradation (caused by the cells).

    • Minimize Media-Induced Degradation: Some culture media components, like riboflavin (Vitamin B2) and certain mineral salts, are known to act as photosensitizers that accelerate the degradation of IAA.[2][4] If the stability blank shows significant degradation, consider using a medium with lower riboflavin content or protecting the culture plates from light during incubation by wrapping them in foil.

    • Confirm Oxidative Degradation: If you have access to mass spectrometry (LC-MS), analyze the new peaks. An increase in mass of 16 amu (atomic mass units) compared to the parent compound would strongly suggest the formation of an oxidized product like an oxindole or hydroxylated species.

  • Visualization of Degradation Pathways: The following diagram illustrates the likely primary degradation pathways based on the chemistry of Indole-3-acetic acid.

    G Parent This compound Oxidized Oxidative Degradants (e.g., Oxindole derivative) Parent->Oxidized Oxidation (O2, ROS) Conjugated Metabolic Conjugates (e.g., Amino Acid Adducts) Parent->Conjugated Metabolism (Cellular Enzymes) Photodegradants Photodegradation Products Parent->Photodegradants Light Exposure (UV, Blue Light)

    Caption: Potential degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a long-term stock solution? A1: For initial solubilization, use a polar organic solvent like ethanol or DMSO.[7] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% ethanol or DMSO, aliquot into small volumes in amber, tightly sealed vials, and store at -20°C or -80°C. Organic solvents contain less dissolved oxygen and water, significantly slowing oxidative and hydrolytic degradation pathways. Dilute into your aqueous experimental buffer immediately before use.

Q2: Can I autoclave my media after adding this compound? A2: Based on studies with IAA, the compound is surprisingly stable to autoclaving (121°C for 15-20 minutes) in solutions with a pH between 4 and 10.[1][8] However, to eliminate any risk, the most prudent and standard procedure is to prepare a concentrated stock, sterilize it by filtration through a 0.22 µm filter, and add it to the cooled, sterile medium aseptically.

Q3: How does temperature affect the stability of the solution? A3: As with most chemical reactions, degradation rates increase with temperature. While IAA was found to be stable for up to 60 days when stored at 4°C in the dark, significant degradation was observed at room temperature (~30°C).[3] For maximum stability, always store stock solutions at 4°C (short-term) or frozen at -20°C or below (long-term).

Q4: My powder has changed color from white to slightly yellow/brown. Is it still usable? A4: A color change in the solid powder is a strong indicator of degradation, likely due to slow oxidation and/or light exposure over time. It is highly recommended to use a fresh, pure sample. If you must use the older stock, you should first re-qualify it by a purity analysis method like HPLC-UV or LC-MS to determine the percentage of the parent compound remaining before proceeding with experiments.

Protocols & Data

Protocol: Rapid Stability Assessment by HPLC-UV

This protocol provides a self-validating system to quickly determine the stability of your compound under specific experimental conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL (or ~5 mM) stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Test Solution Preparation: Dilute the stock solution to a final concentration of 20 µg/mL in the aqueous buffer or cell culture medium you intend to use for your experiment.

  • Initial Analysis (T=0): Immediately inject 10-20 µL of the freshly prepared test solution onto an HPLC system.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]

    • Mobile Phase: A gradient of acidified water (e.g., 0.1% acetic acid or formic acid) and methanol or acetonitrile.

    • Detection: UV detector set to the λmax of the indole ring (typically ~280 nm).[9]

    • Record: Note the retention time and peak area of the parent compound. This is your 100% reference value.

  • Stress Conditions: Aliquot the remaining test solution into three separate vials:

    • Vial A (Control): Wrap in aluminum foil and store at 4°C.

    • Vial B (Light Stress): Leave on the lab bench under ambient light at room temperature.

    • Vial C (Thermal Stress): Wrap in aluminum foil and place in a 40°C incubator.

  • Time-Point Analysis: Inject samples from each vial at set time points (e.g., 2, 4, 8, 24 hours).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 peak area.

Data Presentation: Expected Stability Profile (Hypothetical)

The table below illustrates the type of data you can generate from the protocol above. These are hypothetical values based on the known behavior of indole acetic acids.

ConditionTime (hours)% Parent Compound RemainingObservations
Control (4°C, Dark) 0100%Single major peak.
24>98%Minimal degradation.
Light Stress (RT, Light) 0100%Single major peak.
8~70%Parent peak decreases; new peaks appear.[1]
24~40%Significant degradation observed.
Thermal Stress (40°C, Dark) 0100%Single major peak.
24~90%Moderate degradation.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis PrepStock Prepare Organic Stock (e.g., 1 mg/mL in MeOH) PrepTest Dilute to Test Conc. (e.g., 20 µg/mL in Buffer) PrepStock->PrepTest T0 Inject T=0 Sample (Establish 100% Reference) PrepTest->T0 Stress Aliquot & Apply Stress Conditions (Light, Temp, Control) T0->Stress Timepoints Inject Samples at Time Points (2, 4, 8, 24h) Stress->Timepoints Data Calculate % Remaining vs. T=0 Timepoints->Data

Caption: Workflow for assessing the stability of a compound in solution via HPLC.

References

  • Yamakawa, T., Kurahashi, O., Ishida, K., Kato, S., Kodama, T., & Minoda, Y. (1979). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Agricultural and Biological Chemistry, 43(4), 879-880. [Link]

  • Boonmahome, P., Mongkolthanaruk, W., & Tanthai, S. (2022). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology, 10(4), 133-140. [Link]

  • Leveau, J. H., & Lindow, S. E. (2001). Metabolism of the Phytohormone Indole-3-Acetic Acid by Pseudomonas putida 1290 and by Isolates from Plants and Soil. Applied and Environmental Microbiology, 67(11), 5046-5054. [Link]

  • Duca, D., Glick, B. R. (2020). Indole-3-Acetic Acid (IAA) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology, 86(16), e01239-20. [Link]

  • Wikipedia contributors. (2024, January 15). Indole-3-acetic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Ljung, K., Östin, A., Lioussanne, L., & Sandberg, G. (2001). Developmental Regulation of Indole-3-Acetic Acid Turnover in Scots Pine Seedlings. Plant Physiology, 125(1), 444-453. [Link]

  • Östin, A., Kowalyczk, M., Bhalerao, R. P., & Sandberg, G. (1998). Metabolism of Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 118(1), 285-296. [Link]

  • Boonmahome, P., et al. (2022). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. ResearchGate. [Link]

  • Hangarter, R. P., & Stasinopoulos, T. C. (1991). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Plant Physiology, 96(3), 843-847. [Link]

  • Novak, O., Hényková, E., & Pěkný, O. (2005). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Analytical Biochemistry, 338(1), 115-125. [Link]

  • Leveau, J. H. J., & Lindow, S. E. (2001). Indole-3-acetic acid (IAA) degradation pathways and gene clusters... ResearchGate. [Link]

  • F. C. Steward, & Shantz, E. M. (1955). The photochemical inactivation of indoleacetic acid sensitized by non-protein components of plant tissues. Physiologia Plantarum, 8(2), 224-239. [Link]

  • Chen, Q., & Wang, S. (2018). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences, 19(9), 2866. [Link]

  • Bashir, T. (2019). Hi, does anyone know method of quantification IAA (indole 3 acetic acid) using HPLC. ResearchGate. [Link]

Sources

Validation & Comparative

Elucidating the Mechanism of Action of 2-(7-Methyl-1h-indol-1-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a well-characterized therapeutic is paved with rigorous mechanistic studies. This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel compound, 2-(7-Methyl-1h-indol-1-yl)acetic acid. Given the absence of established data for this specific molecule, we will embark on a systematic exploration of its potential biological targets and downstream signaling effects. This guide will compare hypothetical outcomes with those of well-characterized indole-containing molecules: the natural auxin Indole-3-acetic acid (IAA) and the multi-targeted tyrosine kinase inhibitor, Axitinib .

Introduction and Initial Hypothesis Generation

This compound belongs to the vast family of indole derivatives, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1][2][3] The structural similarity to Indole-3-acetic acid (IAA), a key regulator of cell growth and differentiation in plants, suggests potential interference with fundamental cellular processes.[4] However, the indole core is also central to numerous kinase inhibitors, making enzymatic inhibition a plausible MoA.[5]

Therefore, our investigation will be structured around two primary hypotheses:

  • Hypothesis 1: The compound acts as a modulator of a specific signaling pathway, potentially mimicking or antagonizing an endogenous ligand.

  • Hypothesis 2: The compound functions as a direct inhibitor of one or more protein kinases.

To systematically address these possibilities, we will employ a multi-tiered experimental approach, beginning with unbiased, proteome-wide screens to identify direct binding partners, followed by targeted assays to validate these interactions and characterize their functional consequences.

Tier 1: Unbiased Target Identification

The initial and most critical step is to identify the direct molecular target(s) of this compound within a cellular context. This circumvents the limitations of target-based screening, where preconceived notions can lead to overlooking novel mechanisms.[6]

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is a powerful biophysical method that directly assesses target engagement in a native cellular environment.[7] The underlying principle is that the binding of a ligand increases the thermal stability of its target protein.[8] This allows us to screen for direct binders without modifying the compound or the proteome.

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

  • Cell Culture: Culture a relevant human cell line (e.g., a cancer cell line like K-562 for broad kinase expression) to 80-90% confluency.

  • Compound Treatment: Aliquot intact cells into PCR tubes and treat with a serial dilution of this compound, Axitinib (positive control for kinase engagement), and a vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Thermal Challenge: Heat the cell suspensions to a predetermined optimal temperature (e.g., 52°C) for 3 minutes, followed by rapid cooling to 4°C. This temperature is chosen to induce partial denaturation of a broad range of proteins.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by quantitative mass spectrometry (LC-MS/MS) to identify and quantify the proteins that remain soluble at different compound concentrations.

Data Presentation: Expected Outcomes

CompoundExpected CETSA ResultInterpretation
This compound Dose-dependent thermal stabilization of one or more specific proteins.These proteins are high-confidence direct binding targets.
Axitinib Thermal stabilization of known targets (e.g., VEGFR, PDGFR).[9]Validates the experimental setup for detecting kinase-inhibitor interactions.
Indole-3-acetic acid (IAA) Potential stabilization of proteins involved in its signaling in mammalian cells (e.g., components of the AKT pathway).[10]Provides a comparative profile for a non-kinase inhibitor indole compound.

Visualization: CETSA Workflow

CETSA_Workflow cluster_prep Sample Preparation cluster_assay CETSA Core Protocol cluster_analysis Data Analysis cells Cell Culture treatment Compound Treatment (Dose-Response) cells->treatment heating Thermal Challenge treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation soluble_fraction Soluble Protein Fraction centrifugation->soluble_fraction ms_analysis LC-MS/MS Analysis soluble_fraction->ms_analysis target_id Target Identification ms_analysis->target_id

CETSA workflow for target identification.
Kinobeads Competition Binding Assay

Expertise & Experience: To specifically investigate the kinase inhibitor hypothesis, a chemical proteomics approach using "kinobeads" is highly effective.[6] These are affinity resins with immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[11] By pre-incubating cell lysates with our test compound, we can identify which kinases it prevents from binding to the beads, thus revealing its kinase targets.

Experimental Protocol: Kinobeads Assay

  • Cell Lysate Preparation: Prepare a native cell lysate from a suitable cell line (e.g., a cocktail of cancer cell lines to maximize kinome coverage).

  • Competitive Binding: Incubate the cell lysate with increasing concentrations of this compound, Axitinib, and a vehicle control.

  • Kinobeads Pulldown: Add the kinobeads slurry to the treated lysates and incubate to allow unbound kinases to bind to the beads.

  • Wash and Elute: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases.

  • Quantification: Digest the eluted proteins and quantify them using label-free LC-MS/MS. A decrease in the amount of a specific kinase pulled down in the presence of the compound indicates a direct interaction.

Data Presentation: Expected Outcomes

CompoundExpected Kinobeads ResultInterpretation
This compound Dose-dependent reduction in the pulldown of specific kinases.Confirms direct binding to the ATP-binding site of these kinases.
Axitinib Significant reduction in the pulldown of VEGFR, PDGFR, and other known off-targets.[9]Positive control for a potent kinase inhibitor.
Indole-3-acetic acid (IAA) Minimal to no effect on kinase pulldown.Negative control, demonstrating the specificity of the assay for ATP-competitive inhibitors.

Visualization: Kinobeads Workflow

Kinobeads_Workflow cluster_binding Competitive Binding cluster_pulldown Affinity Pulldown cluster_quant Quantification lysate Cell Lysate compound Incubate with Compound lysate->compound kinobeads Add Kinobeads compound->kinobeads wash Wash Beads kinobeads->wash elution Elute Bound Kinases wash->elution ms_analysis LC-MS/MS Analysis elution->ms_analysis target_profile Kinase Target Profile ms_analysis->target_profile

Kinobeads workflow for kinase target profiling.

Tier 2: Functional Validation and Pathway Analysis

Once high-confidence targets are identified, the next step is to understand the functional consequences of the compound-target interaction.

Phosphoproteomics for Kinase Activity Profiling

Expertise & Experience: If Tier 1 experiments suggest kinase inhibition, phosphoproteomics is the gold standard for assessing changes in global kinase activity.[12] By quantifying thousands of phosphorylation events simultaneously, we can infer the activity of upstream kinases and map the downstream signaling pathways affected by our compound.[13]

Experimental Protocol: Phosphoproteomics

  • Cell Treatment: Treat cells with this compound, Axitinib, and a vehicle control for a short duration (e.g., 1-2 hours) to capture direct signaling events.

  • Protein Digestion and Phosphopeptide Enrichment: Lyse the cells, digest proteins into peptides, and enrich for phosphopeptides using methods like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.

  • Data Analysis: Quantify changes in phosphosite abundance and use bioinformatics tools (e.g., Kinase-Substrate Enrichment Analysis - KSEA) to infer the activity of specific kinases.[12]

Data Presentation: Expected Outcomes

CompoundExpected Phosphoproteomics ResultInterpretation
This compound Decreased phosphorylation of substrates of the kinases identified in the kinobeads assay.Confirms functional inhibition of the identified target kinases and reveals downstream signaling consequences.
Axitinib Reduced phosphorylation of substrates of VEGFR and PDGFR signaling pathways.Provides a benchmark for the phosphoproteomic signature of a known kinase inhibitor.
Indole-3-acetic acid (IAA) Potential changes in phosphorylation of AKT pathway components.[10]Differentiates the signaling impact from that of a classical kinase inhibitor.

Visualization: Potential Kinase Inhibition Pathway

Kinase_Pathway cluster_compound Compound Action cluster_signaling Signaling Cascade cluster_response Cellular Response Compound This compound Kinase Target Kinase Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Downstream Downstream Effector Substrate->Downstream Response e.g., Apoptosis, Cell Cycle Arrest Downstream->Response

Hypothetical kinase inhibition signaling pathway.
Transcriptomics (RNA-Seq)

Expertise & Experience: Transcriptional profiling provides a global view of the cellular response to a compound, offering clues about the affected pathways even if the direct target is not a kinase.[14] By comparing the gene expression signature of our compound to those of reference compounds and known genetic perturbations, we can generate hypotheses about its MoA.

Experimental Protocol: RNA-Seq

  • Cell Treatment: Treat cells with this compound, the comparator compounds, and a vehicle control for a suitable duration (e.g., 6 and 24 hours) to capture both early and late transcriptional responses.

  • RNA Extraction and Sequencing: Extract total RNA, prepare sequencing libraries, and perform deep sequencing.

  • Data Analysis: Identify differentially expressed genes and perform pathway enrichment analysis (e.g., using GSEA or IPA) to identify over-represented biological pathways and processes.

Data Presentation: Expected Outcomes

CompoundExpected RNA-Seq SignatureInterpretation
This compound A unique gene expression signature. Pathway analysis may reveal enrichment in pathways related to the identified target (e.g., angiogenesis if a VEGFR inhibitor) or unexpected pathways.Provides a comprehensive view of the cellular response and can help identify on- and off-target effects.[15]
Axitinib Downregulation of genes involved in angiogenesis and cell proliferation.A reference signature for a VEGFR/PDGFR inhibitor.
Indole-3-acetic acid (IAA) Upregulation of antioxidant response genes (e.g., Nrf2, HO-1).[10]A comparative signature for a compound with a different MoA.

Conclusion and Path Forward

This systematic, multi-omics approach provides a robust framework for moving from an uncharacterized compound to a molecule with a well-defined mechanism of action. The comparative analysis against compounds with known, yet distinct, mechanisms is crucial for interpreting the data with high confidence.

  • If CETSA and Kinobeads assays identify a specific kinase, and phosphoproteomics confirms its functional inhibition, the primary mechanism is likely kinase inhibition.

  • If CETSA identifies a non-kinase target, subsequent validation assays (e.g., enzymatic assays, surface plasmon resonance) will be necessary.

  • The RNA-Seq data will provide a holistic view of the cellular response, corroborating the findings from proteomics and potentially revealing novel off-target effects or downstream consequences.

By integrating these orthogonal approaches, researchers can build a compelling, evidence-based narrative of how this compound exerts its biological effects, a critical step in its journey through the drug development pipeline.

References

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